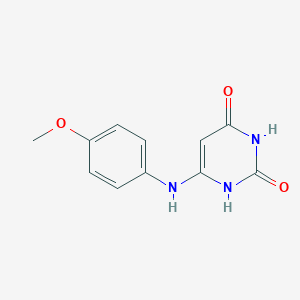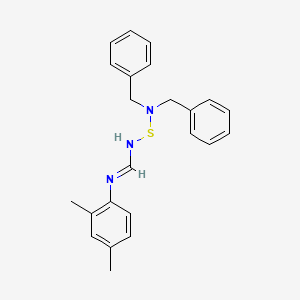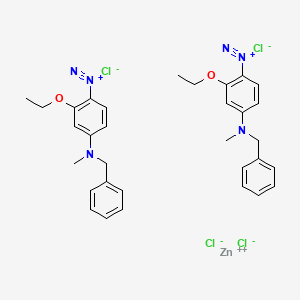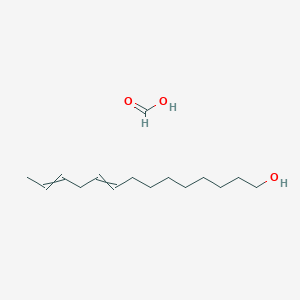
Formic acid;tetradeca-9,12-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;tetradeca-9,12-dien-1-ol is a compound that combines formic acid with tetradeca-9,12-dien-1-ol Formic acid is the simplest carboxylic acid, known for its pungent odor and use in various chemical processes Tetradeca-9,12-dien-1-ol is an unsaturated alcohol with two double bonds located at the 9th and 12th positions of a 14-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;tetradeca-9,12-dien-1-ol typically involves the esterification of formic acid with tetradeca-9,12-dien-1-ol. The reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and is usually carried out under reflux to ensure complete reaction. The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods
Industrial production of formic acid involves the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide. Tetradeca-9,12-dien-1-ol can be synthesized through the reduction of the corresponding aldehyde or by the hydroboration-oxidation of the corresponding diene. The esterification process is then scaled up using continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Formic acid;tetradeca-9,12-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the saturated alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Tetradeca-9,12-dienal or tetradeca-9,12-dienoic acid.
Reduction: Tetradecan-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Formic acid;tetradeca-9,12-dien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential role in biological systems and as a pheromone in insect behavior.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of formic acid;tetradeca-9,12-dien-1-ol involves its interaction with various molecular targets. The formic acid moiety can act as a proton donor, participating in acid-base reactions. The tetradeca-9,12-dien-1-ol part can interact with lipid membranes, affecting their fluidity and function. The double bonds in the molecule can undergo reactions that generate reactive intermediates, which can further interact with biological molecules.
Comparison with Similar Compounds
Formic acid;tetradeca-9,12-dien-1-ol can be compared with other similar compounds such as:
Tetradeca-9,12-dien-1-ol: Lacks the formic acid moiety, making it less reactive in acid-base reactions.
Formic acid;hexadeca-9,12-dien-1-ol: Has a longer carbon chain, which can affect its physical properties and reactivity.
Formic acid;octadeca-9,12-dien-1-ol: Similar structure but with an even longer carbon chain, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of formic acid and an unsaturated alcohol, providing a versatile compound with diverse chemical and biological properties.
Properties
CAS No. |
65954-20-3 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
formic acid;tetradeca-9,12-dien-1-ol |
InChI |
InChI=1S/C14H26O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;2-1-3/h2-3,5-6,15H,4,7-14H2,1H3;1H,(H,2,3) |
InChI Key |
XZNIMLDVCBOTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC=CCCCCCCCCO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


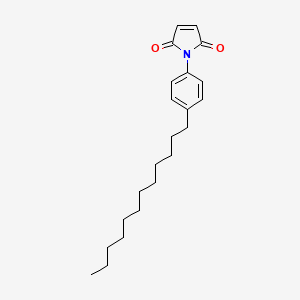
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)

![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
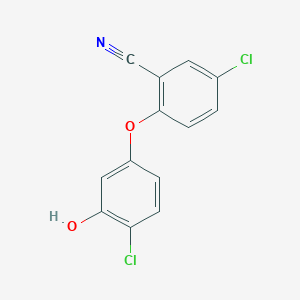

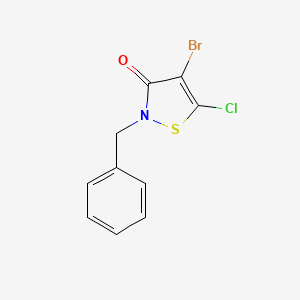
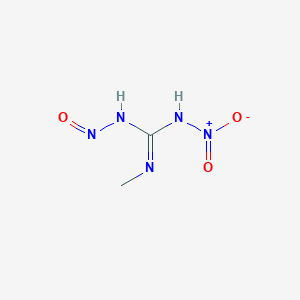

![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
